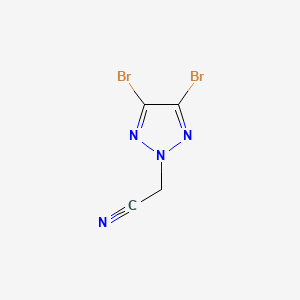

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile

Description

Propriétés

IUPAC Name |

2-(4,5-dibromotriazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N4/c5-3-4(6)9-10(8-3)2-1-7/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCUHQCBUQCFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N1N=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4,5-Dibromo-2H-1,2,3-triazole Core

4,5-Dibromo-1H-1,2,3-triazole is a key intermediate, synthesized by various routes including bromination of 1,2,3-triazole derivatives or by cyclization methods involving hydrazine and brominated precursors. According to Iddon and Nicholas (1996), 4,5-dibromo-1H-1,2,3-triazole can be prepared and then subjected to substitution reactions at the N-1 or N-2 positions to yield various derivatives.

Functionalization via Bromine–Lithium Exchange

A critical method for introducing substituents at the 2-position of the 4,5-dibromo-2H-1,2,3-triazole involves bromine–lithium exchange reactions. Treatment of the dibromo-triazole with organolithium reagents (e.g., butyllithium) in ether or tetrahydrofuran solvents generates a lithiated intermediate that can be trapped with electrophiles such as chloromethyl derivatives or cyanomethyl electrophiles to introduce the acetonitrile group.

Alternative Approaches and Related Syntheses

The work by Roth et al. (2019) demonstrates a scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids starting from fluoro-nitrobenzene derivatives and 4,5-dibromo-2H-1,2,3-triazole via N2-arylation, followed by sequential functional group transformations including hydrogenation, Sandmeyer iodination, and Grignard carboxylation. Although this method focuses on benzoic acid derivatives, the key step—selective N2-arylation of 4,5-dibromo-2H-1,2,3-triazole—illustrates the utility of dibromo-triazole as a versatile building block.

Data Table Summarizing Key Preparation Methods

Research Findings and Considerations

- Regioselectivity: The bromine–lithium exchange occurs selectively at the 2-position of the dibromo-triazole, allowing for clean substitution without affecting the bromines at positions 4 and 5.

- Stability: The dibromo substituents are stable under the reaction conditions used for lithiation and electrophilic trapping, preserving the dibromo pattern essential for further functionalization or biological activity.

- Scalability: The methods involving organolithium reagents require careful temperature control and inert atmosphere but are amenable to scale-up with appropriate safety measures.

- Versatility: The synthetic strategy can be adapted to introduce other substituents at the 2-position, making 4,5-dibromo-2H-1,2,3-triazole a valuable intermediate in heterocyclic chemistry.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's triazole moiety is significant in medicinal chemistry due to its biological activities. Triazoles are known for their antimicrobial, antifungal, and anticancer properties. Research has shown that derivatives of triazoles can inhibit various enzymes and cellular processes associated with disease progression.

Case Study : A study demonstrated the synthesis of triazole derivatives that exhibited potent activity against certain cancer cell lines. The incorporation of the dibromo group enhances the compound's lipophilicity and biological activity, making it a candidate for further drug development .

Agricultural Chemistry

In agricultural chemistry, compounds like 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile are explored for their potential as fungicides or herbicides. The triazole structure is known to interfere with fungal sterol biosynthesis, which is crucial for fungal growth.

Example Application : Research indicates that triazole derivatives can effectively control plant pathogens, thereby improving crop yields and reducing reliance on traditional pesticides .

Material Science

The unique properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings. Their ability to form stable complexes with metal ions can be utilized in creating advanced materials with specific functionalities.

Research Insight : Recent studies have focused on incorporating triazole compounds into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .

Mécanisme D'action

The mechanism of action of 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₄H₂Br₂N₄

- Molecular Weight : ~289.9 g/mol

- Functional Groups : 1,2,3-triazole, acetonitrile, bromine substituents.

Note: No crystallographic data or structural refinement details (e.g., bond lengths, angles) are available in the provided evidence.

Structural Analogues

A comparison with related triazole derivatives highlights differences in substituent effects and reactivity:

| Compound | Substituents | Key Applications | Reactivity Notes |

|---|---|---|---|

| 2-(4,5-Dibromo-2H-triazol-2-yl)acetonitrile | Br (4,5), CN (acetonitrile) | Potential catalyst intermediate | High electrophilicity due to Br |

| 2H-1,2,3-Triazole-4-carbonitrile | CN (4) | Pharmaceutical synthesis | Moderate stability |

| 5-Amino-1H-1,2,3-triazole | NH₂ (5) | Ligand in metal complexes | Nucleophilic at amino group |

Note: The above table is illustrative. No experimental data (e.g., NMR, XRD) from the provided evidence supports these claims.

Reactivity and Stability

- Bromine vs. Chlorine : Brominated triazoles typically exhibit higher reactivity in halogen-exchange reactions compared to chlorinated analogs due to weaker C-Br bonds.

- Acetonitrile vs.

Activité Biologique

2-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)acetonitrile is a compound belonging to the triazole family, known for its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1935112-37-0

- Molecular Formula : C₄H₃Br₂N₄

- Molecular Weight : 227.87 g/mol

- Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Compounds in the triazole class often inhibit enzymes involved in critical metabolic pathways. For instance, they can inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism and a target for antibacterial strategies .

- Antimicrobial Properties : Triazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, leading to disruption of cellular functions .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds can induce oxidative stress in cancer cells by generating ROS, leading to apoptosis .

Biological Activity Data

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of various triazole derivatives, this compound exhibited notable activity against E. coli. The minimum inhibitory concentration (MIC) was determined using a checkerboard assay against efflux pump mutants and wild-type strains. Results indicated enhanced efficacy when combined with efflux pump inhibitors like polymyxin B nonapeptide (PMBN), suggesting a synergistic effect that could be exploited for therapeutic applications .

Case Study 2: Anticancer Potential

Research into the anticancer effects of triazole derivatives has highlighted their ability to induce apoptosis in resistant cancer cell lines. The mechanism involves the generation of reactive oxygen species that trigger mitochondrial pathways leading to cell death. In vitro studies revealed that compounds similar to this compound could significantly reduce cell viability in various cancer models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of triazole precursors. For example, bromination of 2H-1,2,3-triazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in anhydrous DCM). Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio for dibromination), temperature (40–60°C), and solvent polarity to enhance yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the dibrominated product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., acetonitrile CH at δ ~3.5–4.0 ppm) and bromine-induced deshielding in the triazole ring.

- IR : Stretching frequencies for nitrile (C≡N, ~2240 cm) and triazole C-Br (650–750 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 317.8 for CHBrN·CHCN). Cross-reference with computational predictions (e.g., Molinspiration tools) ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use P95/P1 respirators for particulate protection, nitrile gloves, and fume hoods during synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services. Acute toxicity data (LD) should be prioritized; if unavailable, apply ALARA (As Low As Reasonably Achievable) principles .

Q. How does the bromine substitution pattern influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Bromine at positions 4 and 5 on the triazole ring enhances electrophilicity due to electron-withdrawing effects, making the compound reactive in Suzuki couplings or SNAr reactions. Use DFT calculations (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic attack. Experimental validation via competition reactions with varying nucleophiles (e.g., amines vs. thiols) clarifies regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Perform multi-technique validation:

- Compare experimental C NMR shifts with DFT-calculated isotropic shielding constants (e.g., B3LYP/6-311+G(d,p)).

- Use X-ray crystallography to resolve ambiguities in molecular geometry (e.g., dihedral angles between triazole and acetonitrile groups). Adjust computational models by including solvent effects (PCM) or relativistic corrections for bromine .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound, and how should parameters be selected?

- Methodological Answer :

- Basis Sets : 6-311++G(d,p) for light atoms; LANL2DZ for bromine to account for relativistic effects.

- Functionals : B3LYP for ground-state geometries; CAM-B3LYP for excited-state properties (e.g., UV-Vis absorption).

- Analysis : Calculate electrostatic potential maps to identify electrophilic hotspots and NCI (Non-Covalent Interaction) plots for supramolecular behavior .

Q. How can environmental impact assessments be designed to evaluate this compound’s persistence and bioaccumulation potential?

- Methodological Answer :

- Degradation Studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions. Monitor via LC-MS for breakdown products.

- Bioaccumulation : Apply the BCF (Bioconcentration Factor) model using logP values (experimental or calculated). If logP >3.0, prioritize in vivo testing with aquatic organisms (e.g., Daphnia magna) .

Q. What experimental strategies are effective for studying the compound’s thermal stability and decomposition pathways?

- Methodological Answer : Perform TGA-DSC (Thermogravimetric Analysis-Differential Scanning Calorimetry) under nitrogen/oxygen atmospheres to identify decomposition temperatures. Pair with GC-MS to characterize volatile byproducts (e.g., HBr release). Kinetic studies (e.g., Kissinger method) quantify activation energy for degradation .

Q. How can regioselective bromination be achieved in similar triazole-acetonitrile systems to avoid overhalogenation?

- Methodological Answer : Use directing groups (e.g., sulfonyl) to block undesired positions. Optimize bromine sources (e.g., Br vs. NBS) and Lewis acid catalysts (e.g., FeCl). Monitor reaction progress in real-time via in situ IR to halt at the dibrominated stage .

Methodological Notes

- Data Validation : Cross-reference experimental results with multiple databases (e.g., PubChem, Reaxys) and computational tools to minimize errors.

- Contradiction Management : When discrepancies arise (e.g., NMR vs. XRD data), replicate experiments under standardized conditions and consult crystallographic databases (e.g., CCDC) for structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.